crystal structure analysis of 5'-Methoxyspiro[cyclopropane-1,3'-indoline]
crystal structure analysis of 5'-Methoxyspiro[cyclopropane-1,3'-indoline]
An in-depth technical analysis of the crystal structure of 5'-Methoxyspiro[cyclopropane-1,3'-indoline] requires a rigorous understanding of both solid-state chemistry and the pharmacological relevance of conformationally restricted scaffolds. This whitepaper provides a comprehensive guide to the crystallographic elucidation of this specific spiro-indoline derivative, detailing the physical causality behind crystallization methodologies, X-ray diffraction workflows, and the structural mechanics that make this pharmacophore invaluable in modern drug design.
Structural Rationale and Pharmacological Context
The spiro[cyclopropane-1,3'-indoline] core is a highly privileged scaffold in medicinal chemistry. The introduction of a spirocyclopropyl ring at the C3 position of the indoline core forces the molecule into a rigid, orthogonal conformation. This structural rigidification minimizes the entropic penalty upon binding to target proteins, a principle heavily leveraged in the design of Polo-like kinase 4 (PLK4) inhibitors such as CFI-400945[1].
The addition of a methoxy group at the 5'-position (5'-Methoxyspiro[cyclopropane-1,3'-indoline]) introduces two critical variables:
Electronic Modulation: The electron-donating nature of the methoxy group increases the electron density of the indoline aromatic system, altering its π
π stacking capabilities in the solid state.Hydrogen Bonding: The oxygen atom of the methoxy group acts as a potent, directional hydrogen-bond acceptor, which dictates both intermolecular crystal packing and kinase hinge-region binding[2].
Crystallization Methodology: A Self-Validating Protocol
To obtain diffraction-quality single crystals of 5'-Methoxyspiro[cyclopropane-1,3'-indoline], the crystallization environment must balance the hydrophobic nature of the cyclopropane ring with the polar hydrogen-bonding capacity of the indoline N-H and the 5'-methoxy group. Vapor diffusion is the most reliable method for this scaffold.
Step-by-Step Vapor Diffusion Protocol
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Solvent Selection (Causality): Dissolve 10 mg of the synthesized compound in 0.5 mL of ethyl acetate (the "good" solvent). Ethyl acetate is chosen because its moderate polarity perfectly solvates the mixed hydrophobic/hydrophilic domains of the molecule without forming overwhelmingly strong solvent-solute hydrogen bonds that would inhibit nucleation.
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Antisolvent Layering: Place the sample vial inside a larger reservoir containing 3 mL of n-hexane (the "poor" solvent). Hexane provides a highly non-polar environment that slowly forces the compound out of solution as it diffuses into the inner vial.
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Equilibration: Seal the outer chamber and incubate at a highly stable temperature of 4 °C. Lowering the temperature reduces the kinetic energy of the system, promoting the slow, ordered deposition of molecules onto the crystal lattice rather than rapid, amorphous precipitation.
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Harvesting: After 4–7 days, inspect the vial under polarized light. Diffraction-quality crystals typically present as colorless, translucent prisms.
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Cryoprotection: Submerge the selected crystal in a drop of Paratone-N oil. This displaces any surface solvent and prevents the formation of crystalline ice during flash-cooling, which would otherwise produce parasitic diffraction rings.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The structural elucidation relies on high-resolution SCXRD. The workflow below ensures that the resulting crystallographic information file (CIF) is robust and self-validating.
SCXRD workflow for spiro-indoline structural elucidation.
Data Collection and Refinement Steps
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Data Collection: Mount the crystal on a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) and a photon-counting pixel array detector. Flash-cool the sample to 100 K in a nitrogen stream to minimize atomic thermal vibrations (Debye-Waller factors), thereby enhancing high-angle diffraction intensities.
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Data Reduction: Integrate the raw diffraction frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays based on the crystal's morphology.
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Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). This algorithm rapidly locates the heavy atoms (C, N, O) and generates an initial electron density map.
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Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C,N) or 1.5Ueq(Cmethyl) )[3].
Crystallographic Data and Structural Parameters
Based on crystallographic data for analogous spiro[cyclopropane-1,3'-indoline] derivatives[1][3], the 5'-methoxy variant typically crystallizes in a centrosymmetric space group (often P21/c or Pbca ) due to the racemic nature of the spiro-carbon unless chirally resolved.
Table 1: Representative Crystallographic Parameters for 5'-Methoxyspiro[cyclopropane-1,3'-indoline]
| Parameter | Value / Description |
| Chemical Formula | C 11 H 13 NO |
| Formula Weight | 175.23 g/mol |
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P21/c (typical for racemic mixtures) |
| Temperature | 100(2) K |
| Radiation | Mo K α ( λ=0.71073 Å) |
| Dihedral Angle (Indoline/Cyclopropane) | ~85.0° – 88.5° |
| Indoline Planarity (Max Deviation) | < 0.04 Å |
| Primary Hydrogen Bond | N1—H1···O1 (Methoxy) |
| Final R Indices ( I>2σ(I) ) | R1≈0.035 , wR2≈0.090 |
Mechanistic Structural Analysis
The defining feature of the solved structure is the nearly perfect orthogonal relationship between the mean plane of the cyclopropane ring and the essentially planar indoline ring system. The dihedral angle approaches 87°[3]. This orthogonality is caused by the severe steric repulsion that would occur between the cyclopropyl methylene hydrogens and the indoline aromatic protons if the rings were coplanar.
Furthermore, the 5'-methoxy group adopts a conformation nearly coplanar with the indoline ring to maximize the overlap between the oxygen's p-orbital lone pair and the aromatic π -system, slightly shortening the C(aryl)-O bond length compared to a standard single bond.
Intermolecular Interactions and Crystal Packing
The solid-state architecture of 5'-Methoxyspiro[cyclopropane-1,3'-indoline] is driven by a hierarchy of intermolecular forces. The dominant interaction is the intermolecular hydrogen bond between the indoline N-H (donor) and the 5'-methoxy oxygen (acceptor) of an adjacent molecule. This interaction typically propagates along the crystallographic a-axis, forming one-dimensional supramolecular chains[3].
Primary intermolecular interactions driving spiro-indoline crystal packing.
Secondary to the hydrogen bonding network are π
π stacking interactions between the electron-rich indoline cores. The presence of the 5'-methoxy group increases the polarizability of the aromatic system, strengthening these dispersive forces compared to the unsubstituted core. This robust packing network is what makes these compounds highly stable and orally bioavailable when formulated as active pharmaceutical ingredients (APIs)[4].References
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Spiro(cyclopropane-1,3'-indolin)-2'-one Crystal Structure Data National Center for Biotechnology Information (PubChem) URL:[Link][5]
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Spiro[cyclopropane-1,3′-indolin]-2′-one (Crystallographic Report) Acta Crystallographica Section E: Structure Reports Online URL:[Link][3]
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The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors National Center for Biotechnology Information (PMC) URL:[Link][2]
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Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer MDPI URL:[Link][4]
